For-Met-Lys-OH
CAS No.: 163129-51-9
Cat. No.: VC0070345
Molecular Formula: C12H23N3O4S
Molecular Weight: 305.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163129-51-9 |
|---|---|
| Molecular Formula | C12H23N3O4S |
| Molecular Weight | 305.393 |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |
| Standard InChI Key | LDDPHDXNAAAIHP-UWVGGRQHSA-N |
| SMILES | CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |
Introduction
Chemical Identity and Properties
Chemical Structure and Classification
For-Met-Lys-OH belongs to the category of N-formylated peptides, a class of compounds characterized by the presence of a formyl group (CHO-) attached to the N-terminus of an amino acid sequence. In this specific compound, the formyl group is attached to methionine, which is then peptide-bonded to lysine. The formal chemical name is N-Formyl-L-methionyl-L-lysine, indicating the specific L-isomers of the constituent amino acids .
Physical and Chemical Properties
For-Met-Lys-OH has distinctive physical and chemical characteristics that are important for understanding its behavior in solution and interactions with biological systems. The key properties of this compound are presented in Table 1.
Table 1: Physical and Chemical Properties of For-Met-Lys-OH
| Property | Value | Source |
|---|---|---|
| CAS Number | 163129-51-9 | |
| Molecular Weight | 305.39 g/mol | |
| Molecular Formula | C₁₂H₂₃N₃O₄S | |
| Physical State | Solid | |
| Solubility | Soluble in polar solvents | - |
| Formal Name | N-Formyl-L-methionyl-L-lysine |
The chemical structure features a thioether group from methionine and a primary amine side chain from lysine, both of which contribute to its chemical reactivity and potential biological interactions. The presence of the formyl group at the N-terminus significantly alters the compound's properties compared to the unmodified dipeptide, affecting both its chemical reactivity and biological recognition .
Synthesis and Formulation
N-Formylation Methods
The synthesis of For-Met-Lys-OH likely follows established protocols for N-formylation of peptides. Current research indicates several approaches for this type of modification. A particularly relevant technique is the on-resin N-formylation method, which has been demonstrated to be effective for peptides with diverse sequences. This approach utilizes formic acid, acetic anhydride, pyridine, and DMF (dimethylformamide) in a one-pot reaction procedure .
According to recent advancements, this method provides near-quantitative yields and works efficiently at room temperature, making it practical for laboratory preparation. The procedure is notable for its simplicity and versatility, being applicable to both the N-terminus and lysine side chains, which could be particularly relevant for the synthesis of For-Met-Lys-OH .
Synthetic Challenges and Considerations
When synthesizing For-Met-Lys-OH specifically, considerations must include:
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Protection strategies for the lysine side chain during synthesis
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Selection of appropriate activation conditions for peptide bond formation
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Optimization of formylation conditions to ensure selectivity for the N-terminus
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Purification techniques to obtain the desired product with high purity
These synthetic approaches build on established peptide chemistry methodologies while incorporating specific adaptations for N-formylated derivatives.
Biological Significance and Applications
Research Applications
For-Met-Lys-OH has potential applications in biochemical and cellular research, particularly in studies examining:
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Receptor binding kinetics and cellular responses of N-formyl peptide receptor systems
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Structure-activity relationships of formylated peptides
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Neutrophil chemotaxis and activation mechanisms
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Development of immune response modulators
The study of N-formylated peptides has contributed significantly to understanding G protein-coupled receptor (GPCR) systems in physiologically relevant contexts. For example, research has elucidated relationships between early ligand binding/receptor processing events and cellular responses for the N-formyl peptide receptor system on human neutrophils .
| Quantity | Price (€) |
|---|---|
| 50 mg | 331.00 |
| 100 mg | 469.00 |
| 250 mg | 889.00 |
| 500 mg | 1,451.00 |
| 1 g | 2,452.00 |
The relatively high pricing indicates that this is a specialty research compound produced at laboratory scale rather than industrial quantities, which is typical for specialized peptide reagents used in research settings .
Related Compounds and Structural Analogs
Comparison with Other N-Formylated Peptides
For-Met-Lys-OH shares structural similarities with other N-formylated peptides that have been more extensively studied. A related compound is N-formyl-L-methionyl-L-methionine (fMetMet), which similarly contains a formylated methionine at the N-terminus but differs in the second amino acid position .
Another important structural analog is N-Formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), which has been extensively studied for its role in immune signaling. This compound serves as "the prototypical representative of the N-formylated oligopeptide family of chemotactic factors" .
For-Met-Leu-Phe-Lys-OH (fMLFK) represents a longer peptide that contains both methionine and lysine residues, along with leucine and phenylalanine. This compound has been characterized as "a potent and selective agonist of FPR1, with EC50s of 3.5 nM, 6.7 μM and 0.88 μM for FPR1, FPR2 and FPR2-D2817.32G, respectively" .
Structure-Activity Relationships
The biological activity of N-formylated peptides is highly dependent on their specific amino acid sequence. Studies on receptor binding kinetics have shown that different N-formylated peptides can exhibit varied affinities and efficacies at formyl peptide receptors . These differences stem from:
The inclusion of lysine in For-Met-Lys-OH introduces a positively charged side chain that may influence receptor interactions and cellular uptake characteristics compared to other N-formylated peptides.
Current Research and Future Directions
Recent Advances in N-Formylated Peptide Research
Research into N-formylated peptides continues to advance our understanding of their biological roles and applications. Recent developments include:
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Improved synthetic methods for preparing N-formylated peptides with high efficiency and selectivity
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Deeper understanding of the structure-activity relationships governing formyl peptide receptor interactions
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Exploration of N-formylated peptides as therapeutic agents or diagnostic tools
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Investigation of their role in various physiological and pathological processes beyond traditional immune signaling
The development of rapid on-resin N-formylation protocols represents a significant technical advancement that facilitates the preparation of diverse N-formylated peptides for research purposes .
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